molecular formula C17H22F3N3O3 B12052077 tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B12052077
M. Wt: 373.4 g/mol
InChI Key: FSOGYZYWLXHRLD-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-(trifluoromethyl)phenyl)carbamoyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22F3N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[[4-(trifluoromethyl)phenyl]carbamoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22F3N3O3/c1-16(2,3)26-15(25)23-10-8-22(9-11-23)14(24)21-13-6-4-12(5-7-13)17(18,19)20/h4-7H,8-11H2,1-3H3,(H,21,24)

InChI Key

FSOGYZYWLXHRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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